5-bromo-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-furamide
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Overview
Description
5-bromo-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-furamide is a synthetic organic compound that features a bromine atom, a benzoxazole moiety, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-furamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Benzoxazole Moiety: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Coupling with Furan: The furan ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using a palladium catalyst and a boronic acid derivative of furan.
Amidation: The final step involves the formation of the amide bond by reacting the benzoxazole derivative with a suitable amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-furamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) over palladium (Pd) catalyst, sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines (R-NH₂), thiols (R-SH)
Major Products Formed
Oxidation: Formation of hydroxyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted benzoxazole derivatives
Scientific Research Applications
5-bromo-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-furamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, or anticancer activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-furamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzoxazole moiety can bind to specific sites on proteins, while the furan ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N’- (4-ethoxy-3-methoxybenzylidene)-2-methoxybenzohydrazide
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
5-bromo-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-furamide is unique due to the presence of both the benzoxazole and furan rings, which confer distinct chemical and biological properties. The combination of these moieties can result in enhanced biological activity and specificity compared to similar compounds.
Properties
Molecular Formula |
C20H15BrN2O4 |
---|---|
Molecular Weight |
427.2 g/mol |
IUPAC Name |
5-bromo-N-[[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H15BrN2O4/c1-25-14-6-7-16-15(10-14)23-20(27-16)13-4-2-12(3-5-13)11-22-19(24)17-8-9-18(21)26-17/h2-10H,11H2,1H3,(H,22,24) |
InChI Key |
LVDICCXXLUOGRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(O4)Br |
Origin of Product |
United States |
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